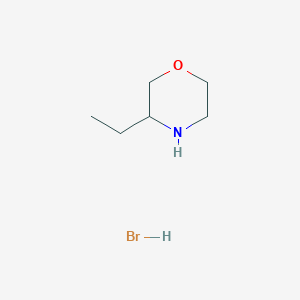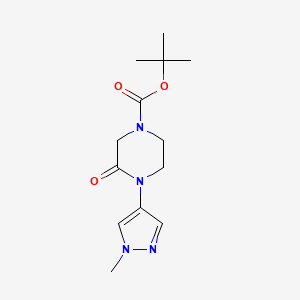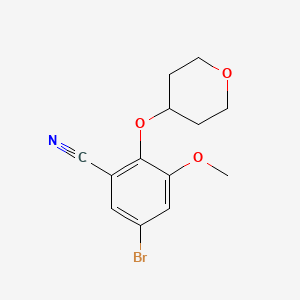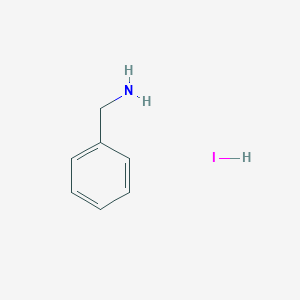
Benzylamine Hydroiodide
描述
Benzylamine Hydroiodide, also known as Phenylmethanaminium iodide, is a chemical compound with the molecular formula C₇H₁₀IN. It is a white crystalline powder that is soluble in water. This compound is primarily used as a precursor in the synthesis of two-dimensional layered lead/tin halide perovskites, which are of significant interest in the field of semiconductor materials for thin-film photovoltaic and light-emitting diode applications .
作用机制
Target of Action
Benzylamine Hydroiodide primarily targets the enzymes Trypsin-1 and Trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the stomach and are part of the larger family of serine proteases .
Mode of Action
It is known that this compound, like other benzylamines, has antifungal activity and can interact with the fungal cell membrane . This interaction specifically inhibits squalene epoxidase, a key enzyme in fungal sterol biosynthesis .
Biochemical Pathways
By inhibiting squalene epoxidase, this compound affects the biosynthesis of ergosterol, a major fungal membrane sterol . Ergosterol regulates membrane fluidity, biogenesis, and functions . The inhibition of its synthesis can lead to increased membrane permeability and leakage of cellular components .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The inhibition of ergosterol synthesis by this compound results in a deficiency in ergosterol . This deficiency can cause damage to the fungal cell membrane, leading to increased membrane permeability and leakage of cellular components . Ultimately, this can lead to fungal cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can influence the solubility of the compound, potentially affecting its absorption and distribution . .
生化分析
Biochemical Properties
Benzylamine Hydroiodide plays a significant role in biochemical reactions, particularly in the determination of semicarbazide-sensitive amine oxidase (SSAO) activity. SSAO is a group of copper-containing enzymes found in vascular smooth muscle cells, cartilage, kidney, liver, and brown fat cells of mammals . This compound is oxidized and deaminated by SSAO to generate benzaldehyde, ammonia, and hydrogen peroxide, which are potentially cytotoxic and associated with various diseases . The interaction between this compound and SSAO is crucial for understanding the enzyme’s activity and its implications in diseases such as Alzheimer’s, vascular disorders, and diabetes .
Cellular Effects
This compound influences various cellular processes by interacting with SSAO. The oxidation and deamination of this compound by SSAO result in the production of benzaldehyde, ammonia, and hydrogen peroxide, which can affect cell signaling pathways, gene expression, and cellular metabolism . These products are cytotoxic and can lead to cellular damage, contributing to the pathology of diseases like Alzheimer’s and diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation and deamination by SSAO. This interaction results in the formation of benzaldehyde, ammonia, and hydrogen peroxide . This compound binds to the active site of SSAO, where it undergoes enzymatic oxidation. The resulting products can inhibit or activate various cellular pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is stable at room temperature but can degrade over time, affecting its efficacy in biochemical assays . Long-term studies have shown that the degradation products of this compound can influence cellular function, leading to altered cellular responses in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively interact with SSAO without causing significant cytotoxicity . At high doses, the compound can lead to toxic effects, including cellular damage and altered metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways that include its oxidation and deamination by SSAO. The enzyme catalyzes the conversion of this compound to benzaldehyde, ammonia, and hydrogen peroxide . These metabolic products can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its biochemical activity and cellular effects .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, with specific interactions occurring in different cellular regions .
准备方法
Synthetic Routes and Reaction Conditions: Benzylamine Hydroiodide can be synthesized through a reaction between benzylamine and hydroiodic acid. The reaction typically involves the following steps:
Reaction Setup: Benzylamine is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Hydroiodic Acid: Hydroiodic acid is slowly added to the benzylamine solution under controlled temperature conditions.
Crystallization: The reaction mixture is allowed to crystallize, and the resulting this compound crystals are filtered and dried.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This includes the use of automated reactors, precise temperature control, and purification processes such as recrystallization and filtration .
化学反应分析
Types of Reactions: Benzylamine Hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylamine oxide.
Reduction: It can be reduced to form benzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Benzylamine oxide.
Reduction: Benzylamine.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
科学研究应用
Benzylamine Hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of perovskite materials, which are essential for developing high-efficiency solar cells and light-emitting diodes.
Biology: It is used in the study of enzyme interactions and as a reagent in biochemical assays.
相似化合物的比较
Benzylamine Hydrochloride: Similar in structure but contains a chloride ion instead of an iodide ion.
Phenylmethylamine: A simpler amine without the iodide component.
Phenylmethanaminium Bromide: Contains a bromide ion instead of an iodide ion.
Uniqueness: Benzylamine Hydroiodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other compounds. The iodide ion can enhance the compound’s solubility in water and its ability to participate in specific chemical reactions, making it a valuable precursor in the synthesis of advanced materials .
属性
IUPAC Name |
phenylmethanamine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHYMCMRUGLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45579-91-7 | |
| Record name | Benzylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does benzylamine hydroiodide improve the performance of perovskite solar cells?
A: this compound acts as a bifunctional molecule in perovskite solar cells. [, ] Firstly, the benzylammonium cation (BZA+) interacts with iodide (I-) and bromide (Br-) ions on the perovskite surface. This interaction passivates surface defects, reducing charge recombination and improving efficiency. [] Secondly, BZAI can optimize the energy level alignment between the perovskite layer and the hole transporting layer (HTL), further facilitating charge transport and enhancing overall device performance. [, ]
Q2: What are the structural characteristics of this compound?
A2: While the provided research papers don't explicitly detail the spectroscopic data for BZAI, we can infer some structural information. It is an organic ammonium salt, composed of a benzylammonium cation (BZA+) and an iodide anion (I-). Its molecular formula is C₇H₁₀IN.
Q3: How does the structure of this compound relate to its function in perovskite solar cells?
A: The bifunctional nature of BZAI is key to its performance enhancement. The aromatic benzyl group likely contributes to its interaction with the perovskite material, potentially influencing crystal growth. [] The ammonium group, with its positive charge, allows interaction with halide anions on the perovskite surface, enabling defect passivation. []
Q4: Are there any studies comparing this compound to other similar compounds in perovskite solar cells?
A: Yes, one study compared BZAI to benzylamine (BA) and 5-ammonium valeric acid in perovskite solar cells. [] Devices incorporating BZAI showed superior stability and power conversion efficiency compared to those using BA or 5-ammonium valeric acid. This suggests that both the conjugated structure and the bifunctional nature of BZAI contribute to its superior performance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)
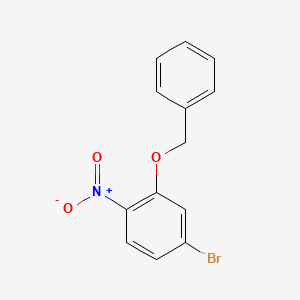
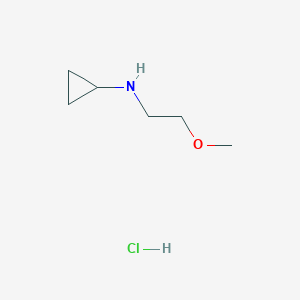



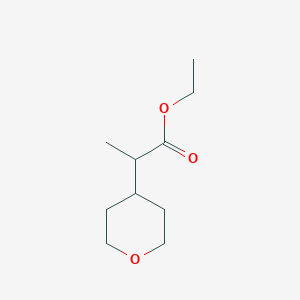
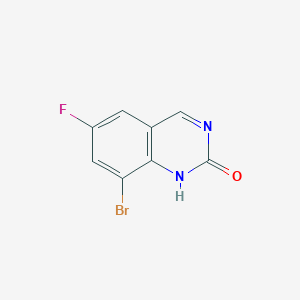
![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)

